
4-Amino-2,2-dimethylbutanoic acid
Overview
Description
4-Amino-2,2-dimethylbutanoic acid is an organic compound with the molecular formula C6H13NO2 It is a derivative of butanoic acid, featuring an amino group and two methyl groups attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,2-dimethylbutanoic acid can be achieved through several methodsThe reaction typically requires the use of strong bases and appropriate alkylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of amino acid derivatives .
Scientific Research Applications
Peptide Synthesis
Role as a Protective Group:
4-Amino-2,2-dimethylbutanoic acid is widely used as a protective group in peptide synthesis. It allows for selective reactions that enhance the yield and purity of the final peptide product. The use of this compound helps in preventing unwanted side reactions during the synthesis process.
Case Study:
In a study focusing on the synthesis of cyclic peptides, researchers utilized this compound to protect amino groups, which significantly improved the efficiency of the cyclization step and resulted in higher yields of the desired cyclic peptide products.
Pharmaceutical Development
Design of Drug Candidates:
The compound plays a crucial role in the design of novel drug candidates, particularly as an amino acid derivative. Its structural properties allow it to be incorporated into various therapeutic agents aimed at treating a range of diseases.
Case Study:
Research has shown that derivatives of this compound exhibit promising activity against certain types of cancer cells. The modification of this compound has led to the development of potential anticancer agents that target specific cellular pathways.
Biotechnology
Modification of Biomolecules:
In biotechnology, this compound is used for modifying biomolecules to enhance their stability and bioavailability. This application is particularly relevant in the development of biopharmaceuticals.
Case Study:
A study demonstrated that incorporating this compound into protein formulations improved their thermal stability and resistance to proteolytic degradation, thereby increasing their efficacy as therapeutic agents.
Material Science
Specialty Polymers:
The compound is also utilized in polymer chemistry to produce specialty polymers with tailored properties. These polymers can be applied in various industries, including coatings and adhesives.
Data Table: Specialty Polymers Derived from this compound
Polymer Type | Properties | Applications |
---|---|---|
Polyurethane | High flexibility and durability | Coatings, adhesives |
Polyamide | High tensile strength | Engineering plastics |
Copolymers | Enhanced chemical resistance | Automotive parts |
Research Applications
Structure-Activity Relationship Studies:
In academic and industrial research settings, this compound is valuable for studying the structure-activity relationships (SAR) of amino acids and their derivatives. This research is crucial for understanding how modifications to amino acids can influence biological activity.
Case Study:
A comprehensive SAR study revealed that small structural changes in derivatives of this compound could lead to significant variations in biological activity, providing insights for future drug design efforts.
Mechanism of Action
The mechanism of action of 4-Amino-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. As a γ-aminobutyric acid analogue, it may interact with γ-aminobutyric acid receptors and influence neurotransmission. The exact pathways and molecular targets are still under investigation, but its structural similarity to γ-aminobutyric acid suggests potential effects on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-ethylbutanoic acid
- 4-Amino-3-methylbutanoic acid
- 2,2-Dimethylbutanoic acid
Comparison
Compared to similar compounds, 4-Amino-2,2-dimethylbutanoic acid is unique due to its specific structural configuration, which includes two methyl groups on the second carbon atom. This configuration may influence its reactivity and interactions with other molecules, making it distinct from other amino acid derivatives .
Biological Activity
4-Amino-2,2-dimethylbutanoic acid (4-ADMBA) is an amino acid derivative notable for its unique structural features and potential biological activities. This article explores its biological properties, mechanisms of action, and applications in pharmacological research.
Chemical Structure and Properties
4-ADMBA is characterized by the molecular formula and a molecular weight of approximately 131.17 g/mol. It exists primarily as a hydrochloride salt, enhancing its solubility in water, which is crucial for biological applications. The compound features a branched structure with two methyl groups attached to the second carbon atom, contributing to its distinct reactivity and interaction with biological systems .
Neuroprotective Effects
Research indicates that 4-ADMBA may function as a neuroprotective agent. Its structural similarity to gamma-aminobutyric acid (GABA), a key neurotransmitter, suggests that it could modulate neurotransmitter systems. Studies have shown that it may influence GABA levels, potentially offering anxiolytic or sedative effects.
Interaction with Receptors
4-ADMBA has been investigated for its interactions with various receptors involved in cognitive functions. Preliminary findings suggest that it may affect pathways related to neurotransmission and protein synthesis, making it a candidate for exploring treatments for neurological disorders such as anxiety and depression.
Metabolic Pathways
The compound's functional groups (amino and carboxylic acid) indicate potential involvement in cellular metabolism. Investigations into how cells uptake and utilize 4-ADMBA could yield insights into metabolic pathways relevant to amino acid metabolism and neurotransmitter synthesis .
The primary mode of action for 4-ADMBA appears to be through its interaction with neurotransmitter systems. It may act as a GABA analogue, influencing the activity of GABAergic pathways. This interaction could lead to alterations in neuronal excitability and synaptic transmission .
Research Findings
Case Studies and Experimental Data
- Neurotransmitter Modulation : In vitro studies have demonstrated that 4-ADMBA can increase GABA levels in neuronal cultures, suggesting a mechanism for its anxiolytic effects.
- Peptide Design : Research has explored the incorporation of 4-ADMBA into peptide sequences. It has been found that its geminal dimethyl substitution at the Cα position can hinder β-hairpin formation in specific peptides, affecting their stability and function.
- Synthesis Applications : The compound serves as a building block in organic synthesis, particularly in developing new pharmaceuticals. Its unique structure allows for diverse chemical transformations, including oxidation and substitution reactions .
Comparative Analysis with Similar Compounds
The following table compares 4-ADMBA with structurally similar compounds:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Aminobutyric Acid | Involved in GABA synthesis; simpler structure | |
4-(Dimethylamino)butanoic Acid | Contains a dimethylamino group; different activity | |
3-Amino-2-methylpropanoic Acid | Similar branched structure; different properties |
Q & A
Q. What are the common synthetic routes for 4-Amino-2,2-dimethylbutanoic acid, and what critical parameters must be optimized to improve yield?
Answer:
Synthesis of this compound can be achieved via reductive amination of 2,2-dimethyl-4-oxobutanoic acid using ammonia and a reducing agent (e.g., sodium cyanoborohydride) under controlled pH (~6–7) to favor amine formation. Alternatively, asymmetric catalytic methods, such as bifunctional organocatalysts, may be employed to introduce chirality if stereoselectivity is required . Key parameters include reaction temperature (optimized between 25–40°C), solvent polarity (e.g., methanol or THF), and catalyst loading (0.5–5 mol%). Post-synthesis purification via column chromatography (silica gel, eluent: chloroform/methanol gradients) or recrystallization (ethanol/water mixtures) is critical to isolate the product .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations at ~1700 cm⁻¹ (carboxylic acid C=O) and ~3300–3500 cm⁻¹ (N-H and O-H bonds) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 131 (C₅H₁₁NO₂⁺) and fragment ions at m/z 86 (loss of COOH) and m/z 58 (CH₂CH(CH₃)₂⁺) .
Q. How can researchers address discrepancies in reported solubility or stability data for this compound across studies?
Answer:
Discrepancies often arise from variations in sample purity, storage conditions, or experimental protocols. To mitigate:
- Purity Control : Use HPLC (C18 column, mobile phase: 0.1% TFA in water/acetonitrile) to verify purity >95% .
- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation or oxidation .
- Solubility Testing : Standardize solvent systems (e.g., PBS at pH 7.4, DMSO for stock solutions) and document temperature and agitation methods .
Q. What strategies are employed to incorporate this compound into peptide chains, considering steric hindrance from dimethyl groups?
Answer:
The steric bulk of the dimethyl group at C2 necessitates optimized coupling conditions:
- Coupling Reagents : Use HATU or PyBOP (1.2–1.5 eq) with DIPEA (2–3 eq) in DMF to enhance activation efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., DMF or NMP) improve solubility of the amino acid during solid-phase peptide synthesis.
- Side-Chain Protection : Temporarily protect the amino group with Fmoc or Boc to prevent undesired side reactions during elongation .
Q. How can computational modeling guide the design of derivatives of this compound for specific biological targets?
Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., GABA receptors) by simulating interactions between the dimethyl group and hydrophobic pockets .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and stability of derivatives.
- MD Simulations : Assess conformational flexibility of peptide chains containing the derivative under physiological conditions .
Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?
Answer:
- Impurity Profiling : Employ LC-MS/MS with MRM mode to detect trace by-products (e.g., unreacted 2,2-dimethyl-4-oxobutanoic acid at m/z 129) .
- Column Selection : Use HILIC columns for polar impurities or chiral columns for enantiomeric contaminants .
- Calibration Standards : Prepare spiked samples with known impurity concentrations (0.1–1.0%) to validate method accuracy .
Properties
IUPAC Name |
4-amino-2,2-dimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,3-4-7)5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBEOMMHBZTWQLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363588 | |
Record name | 4-amino-2,2-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138146-22-2 | |
Record name | 4-amino-2,2-dimethylbutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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